![molecular formula C24H21N5O4 B2377548 6-(2-Methoxyphenyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione CAS No. 876669-79-3](/img/no-structure.png)
6-(2-Methoxyphenyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Methoxyphenyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione, also known as MRS 2179, is a selective antagonist of the P2Y1 receptor. This molecule has been studied for its potential use in various scientific research applications due to its unique properties and mechanism of action. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Imidazole derivatives, including 6-(2-Methoxyphenyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione, have been synthesized and characterized for their potential biological and pharmaceutical significance. The imidazole ring, a key feature in these compounds, is known for its biological and pharmaceutical importance, contributing to the optimization of solubility and bioavailability parameters in medicinal chemistry (Ramanathan, 2017).
Biological Studies and Pharmacological Evaluation
- Studies on similar imidazole derivatives have shown potential pharmacological activities, including anxiolytic and antidepressant effects in preclinical models. This suggests that these compounds could be valuable in future research for developing new therapeutic agents (Zagórska et al., 2009).
Corrosion Inhibition
- Research has also been conducted on imidazole derivatives as corrosion inhibitors, highlighting their potential in protecting materials against corrosion. One study demonstrated that an imidazole derivative exhibited high corrosion inhibition efficiency, suggesting its utility in industrial applications (Prashanth et al., 2021).
Anticancer Activities
- Certain imidazole-based compounds have demonstrated significant antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents. These findings underscore the relevance of imidazole derivatives in cancer research (Liu et al., 2018).
Nonlinear Optical (NLO) Applications
- Imidazole derivatives have been explored for their potential in nonlinear optical (NLO) applications. Studies on the photophysical properties of these compounds have revealed their solvatochromic properties and molecular optical nonlinearities, making them candidates for NLO applications (Jayabharathi et al., 2012).
Spectroscopic Analysis and Molecular Docking
- Detailed spectroscopic analysis and computational studies have been performed on imidazole derivatives to understand their reactive properties. These studies include molecular docking procedures to explore potential interactions with proteins, offering insights into the biological applications of these compounds (Thomas et al., 2018).
Eigenschaften
CAS-Nummer |
876669-79-3 |
|---|---|
Molekularformel |
C24H21N5O4 |
Molekulargewicht |
443.463 |
IUPAC-Name |
6-(2-methoxyphenyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H21N5O4/c1-15-13-27-20-21(25-23(27)29(15)17-11-7-8-12-19(17)33-3)26(2)24(32)28(22(20)31)14-18(30)16-9-5-4-6-10-16/h4-13H,14H2,1-3H3 |
InChI-Schlüssel |
LJNQSAAQAHLDKS-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CC(=O)C5=CC=CC=C5)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-ethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2377465.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2377466.png)
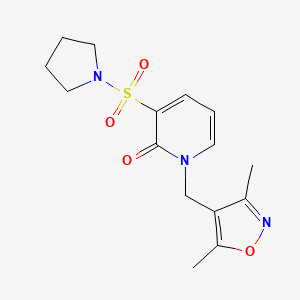
![(E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one](/img/structure/B2377469.png)
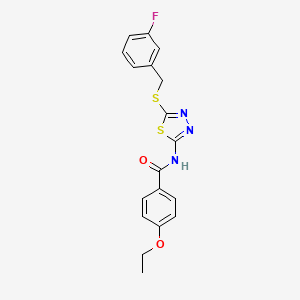
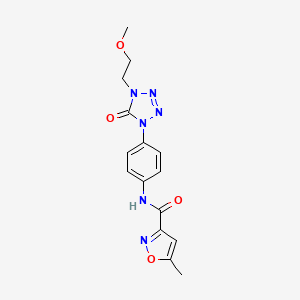
![1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2377475.png)
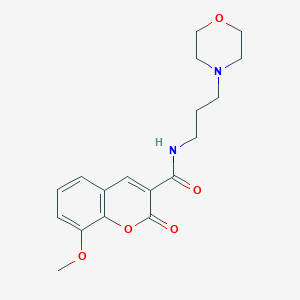
![2,5-dichloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-4-carboxamide](/img/structure/B2377478.png)
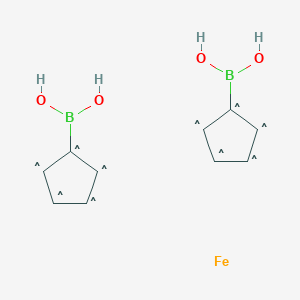
![5-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2377483.png)
![Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377484.png)
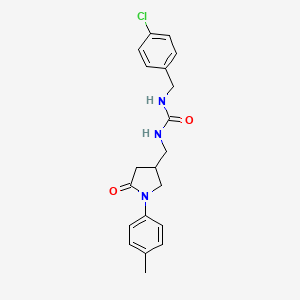
![1-[3-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2377487.png)